molecular formula C21H23FN2O4S B2656339 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 921914-27-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

カタログ番号: B2656339
CAS番号: 921914-27-4
分子量: 418.48
InChIキー: WRJXNBUVMYKEDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzo[b][1,4]oxazepin core with various substituents that contribute to its biological activity. Its molecular formula is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S and it features a sulfonamide group, which is known for its diverse pharmacological properties.

PropertyValue
Molecular Weight396.50 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined
LogP3.5

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, derivatives of oxazepin have shown efficacy in models of chemically induced seizures (e.g., PTZ and MES tests) at doses ranging from 30 to 100 mg/kg .

The proposed mechanisms involve modulation of GABA receptors and voltage-gated sodium channels (VGSCs). These interactions are critical for the anticonvulsant effects observed in various studies. Compounds that bind to these targets have been shown to mimic the action of established anticonvulsants like phenytoin and carbamazepine .

Anticancer Activity

In addition to anticonvulsant effects, preliminary data suggest potential anticancer properties. A related compound demonstrated significant cytotoxicity against leukemia cell lines with a GI50 value of 10 nM . This indicates that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated.

Antimicrobial Activity

Certain derivatives of the oxazepin structure have also been evaluated for antimicrobial activity. Compounds containing similar functional groups have shown effectiveness against various bacterial strains, suggesting a broad spectrum of biological activity .

Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant properties of oxazepin derivatives, researchers synthesized several compounds and tested them in animal models. The most potent compound exhibited an ED50 of 15.2 mg/kg in the PTZ test, indicating strong anticonvulsant activity . The study concluded that structural modifications significantly impact biological efficacy.

Study 2: Cytotoxicity Against Cancer Cells

A separate investigation focused on the cytotoxic effects of related oxazepin compounds against various cancer cell lines. One compound showed promising results with an IC50 value indicating effective inhibition of cell growth at low concentrations . This highlights the potential for further development in anticancer therapies.

特性

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-4-11-24-18-12-16(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h4-10,12,23H,1,11,13-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJXNBUVMYKEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。